2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Catalog No.
S12586872
CAS No.
M.F
C18H18N2O4S2
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-b...

Product Name

2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C18H18N2O4S2/c1-11-4-5-13(8-12(11)2)24-10-17(21)20-18-19-15-7-6-14(26(3,22)23)9-16(15)25-18/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI Key

VCNXQMHXBKWLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C

The compound 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural components. It consists of a 3,4-dimethylphenoxy group attached to an acetamide moiety, which is further linked to a methanesulfonyl-substituted benzothiazole. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The reactivity of this compound can be attributed to its functional groups. The acetamide portion can participate in nucleophilic substitution reactions, while the methanesulfonyl group can act as a leaving group in various chemical transformations. Additionally, the benzothiazole ring may undergo electrophilic aromatic substitution or nucleophilic attack at the sulfur atom or nitrogen atom under appropriate conditions.

Synthesis of 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques. A common approach includes:

  • Formation of the Benzothiazole: Starting from appropriate precursors such as 2-aminobenzenesulfonamide and carbon disulfide.
  • Substitution Reactions: The methanesulfonyl group can be introduced via sulfonation reactions.
  • Coupling Reactions: The 3,4-dimethylphenoxy group can be attached through nucleophilic substitution on a halogenated intermediate.
  • Final Acetylation: The acetamide functionality can be added via acylation methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemistry: Similar compounds have been utilized in agrochemicals for pest control.
  • Material Science: Its unique chemical structure could contribute to the development of novel materials with specific properties.

Interaction studies are crucial for understanding the behavior of this compound in biological systems. Potential interactions include:

  • Protein Binding: Investigating how this compound binds to target proteins could reveal its mechanism of action.
  • Drug Metabolism: Understanding how metabolic enzymes process this compound will inform its pharmacokinetics and safety profile.
  • Synergistic Effects: Evaluating interactions with other therapeutic agents may enhance its efficacy or reduce side effects.

Several compounds share structural similarities with 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesNotable Activities
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethoxy-benzamideBenzothiazole with methoxy groupsAnticancer properties
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-3,5-dimethylpiperazin-1-yl]acetamideDimethylphenyl and piperazine moietyAntidepressant effects
Benzothiazole derivativesVarious substitutions on benzothiazoleAntimicrobial activity

The uniqueness of 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide lies in its specific combination of a dimethylphenoxy group and a methanesulfonyl-substituted benzothiazole, which may confer distinct pharmacological properties not observed in other similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

390.07079941 g/mol

Monoisotopic Mass

390.07079941 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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